molecular formula C8H9ClF3NO B094064 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride CAS No. 15256-07-2

1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride

Cat. No.: B094064
CAS No.: 15256-07-2
M. Wt: 227.61 g/mol
InChI Key: DXEDFEUKJRKFOV-UHFFFAOYSA-N
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Description

1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further linked to a hydroxylamine group. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and reactivity.

Scientific Research Applications

1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including nitrones and hydroxylamines.

    Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The compound is classified as dangerous with hazard statements H315-H319-H228 . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment as required, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride typically involves the reaction of m-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form nitrones, which are useful intermediates in organic synthesis.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitrones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted hydroxylamines.

Mechanism of Action

The mechanism of action of 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride involves its ability to act as an electrophilic aminating agent. It can form stable intermediates with various nucleophiles, facilitating the formation of carbon-nitrogen bonds. This property makes it valuable in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products.

Comparison with Similar Compounds

    O-Benzylhydroxylamine hydrochloride: Similar structure but lacks the trifluoromethyl group.

    O-(p-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride: Similar structure with the trifluoromethyl group in the para position.

    O-(m-(Trifluoromethyl)phenyl)hydroxylamine hydrochloride: Similar structure with the hydroxylamine group directly attached to the benzene ring.

Uniqueness: 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride is unique due to the presence of the trifluoromethyl group in the meta position, which imparts distinct electronic and steric properties. This makes it particularly useful in fine-tuning the reactivity and selectivity of synthetic transformations.

Properties

IUPAC Name

O-[[3-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEDFEUKJRKFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934539
Record name O-{[3-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
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Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15256-07-2
Record name Hydroxylamine, O-(m-(trifluoromethyl)benzyl)-, hydrochloride
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Record name 15256-07-2
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Record name O-{[3-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
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Record name 15256-07-2
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